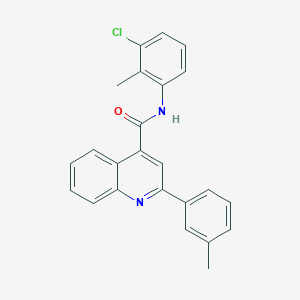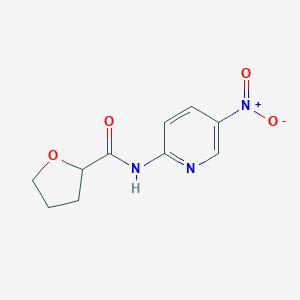
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H11N3O4. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a tetrahydrofuran ring via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide typically involves the nitration of 2-pyridinecarboxamide followed by the cyclization with tetrahydrofuran. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The subsequent cyclization step may involve the use of catalysts to ensure the formation of the desired tetrahydrofuran ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a nitro group on the pyridine ring.
N-{5-amino-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with an amino group instead of a nitro group.
N-{5-chloro-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for various applications, particularly in the fields of medicine and biology .
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h3-4,6,8H,1-2,5H2,(H,11,12,14) |
InChI Key |
HQJCQJRUKQPOMY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B332924.png)
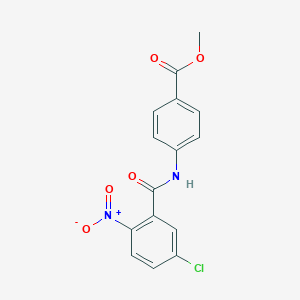
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B332928.png)
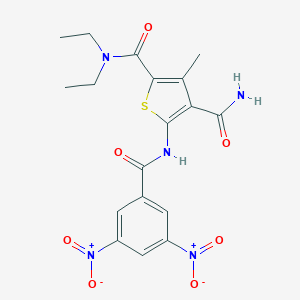
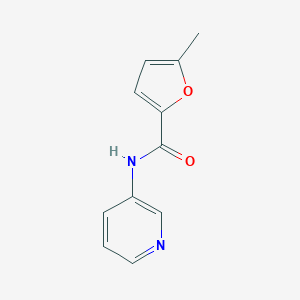
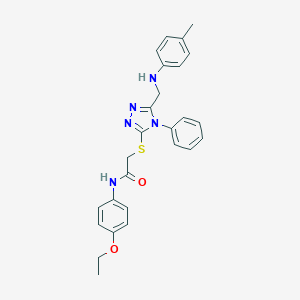
![6-Tert-butyl-2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332935.png)
![Isopropyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332936.png)
![6-Methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332939.png)
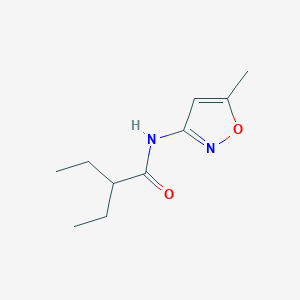
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-(5-nitro-2-thienyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B332942.png)
![6-Amino-5-cyano-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B332943.png)

